molecular formula C15H19N3O3 B8678531 5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid

5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid

Cat. No. B8678531
M. Wt: 289.33 g/mol
InChI Key: QMZWKPTWAZLSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

5-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pentanoic acid

InChI

InChI=1S/C15H19N3O3/c1-21-14-8-6-12(7-9-14)10-18-11-13(16-17-18)4-2-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3,(H,19,20)

InChI Key

QMZWKPTWAZLSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Azidomethyl)-4-methoxybenzene (259 mg, 1.585 mmol) was solubilised in t-BuOH (15.9 ml). Hept-6-ynoic acid (201 μl, 1.585 mmol) was added followed by water (15.9 ml) copper acetate (28.2 mg, 0.159 mmol) and sodium L-ascorbate (63 mg, 0.317 mmol). The reaction mixture was stirred at RT for 72 hrs. Sodium chloride was added and the mixture was stirred vigorously. EtOAc was added and the phases were separated. The aqueous layer was re-extracted with EtOAc and the combined organics were treated with charcoal & MgSO4 (anh), stirring for 5 minutes. The resulting mixture was filtered and the filtrate was evaporated under reduced pressure to afford the title compound;
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
201 μL
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reactant
Reaction Step Two
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Quantity
15.9 mL
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reactant
Reaction Step Three
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63 mg
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
15.9 mL
Type
solvent
Reaction Step Six
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Quantity
0 (± 1) mol
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solvent
Reaction Step Seven

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